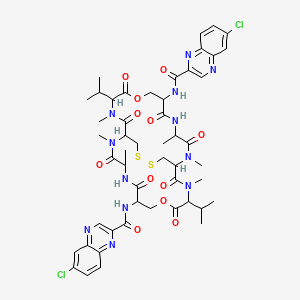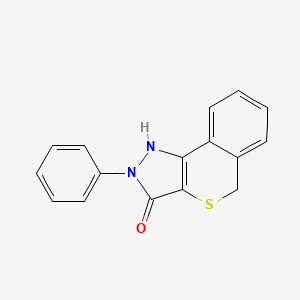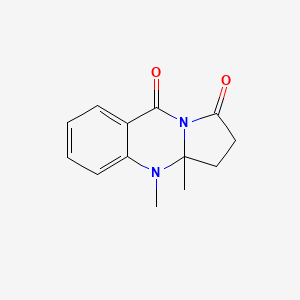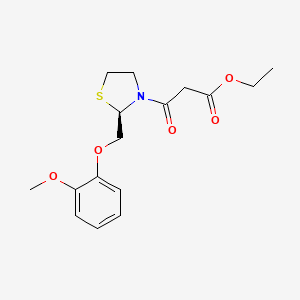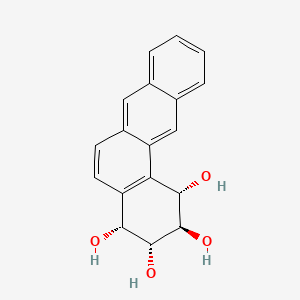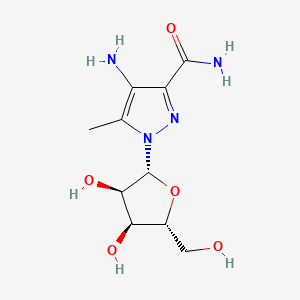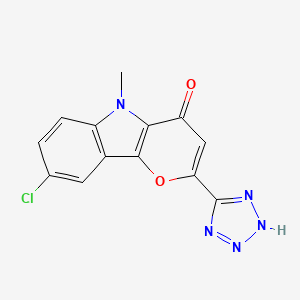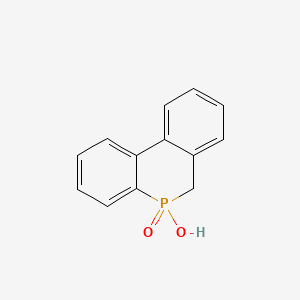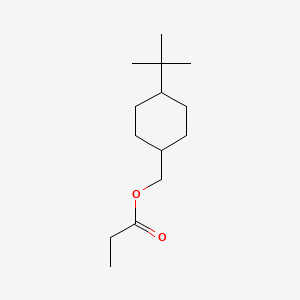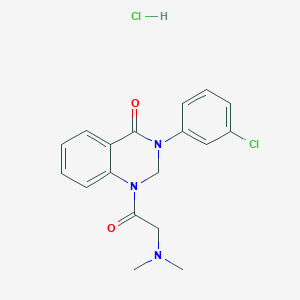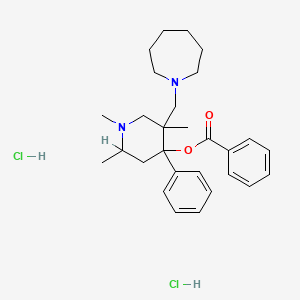
4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, benzoate, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, benzoate, dihydrochloride is a complex organic compound with a unique structure that includes a piperidinol core, a phenyl group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, benzoate, dihydrochloride typically involves multiple steps, starting with the preparation of the piperidinol core. This can be achieved through the reduction of the corresponding piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride. The phenyl group is introduced via a Friedel-Crafts acylation reaction, followed by the formation of the benzoate ester through esterification with benzoic acid. The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for the reduction and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, benzoate, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The piperidinol core can be oxidized to form the corresponding piperidone.
Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alcohols and amines can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include the corresponding piperidone, cyclohexyl derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, benzoate, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, benzoate, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinol core may interact with enzyme active sites, while the phenyl group can engage in π-π interactions with aromatic residues. The benzoate ester may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-4-piperidinol: Shares the piperidinol core and phenyl group but lacks the benzoate ester and additional substituents.
4-Hydroxy-4-phenylpiperidine: Similar structure but with a hydroxyl group instead of the benzoate ester.
4-Phenylpiperidin-4-ol: Another related compound with a similar core structure.
Uniqueness
4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, benzoate, dihydrochloride is unique due to its combination of a piperidinol core, phenyl group, and benzoate ester, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
28143-75-1 |
|---|---|
Molekularformel |
C28H40Cl2N2O2 |
Molekulargewicht |
507.5 g/mol |
IUPAC-Name |
[5-(azepan-1-ylmethyl)-1,2,5-trimethyl-4-phenylpiperidin-4-yl] benzoate;dihydrochloride |
InChI |
InChI=1S/C28H38N2O2.2ClH/c1-23-20-28(25-16-10-7-11-17-25,32-26(31)24-14-8-6-9-15-24)27(2,21-29(23)3)22-30-18-12-4-5-13-19-30;;/h6-11,14-17,23H,4-5,12-13,18-22H2,1-3H3;2*1H |
InChI-Schlüssel |
CXNDUTSUJZVOIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(CN1C)(C)CN2CCCCCC2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol](/img/structure/B12803161.png)
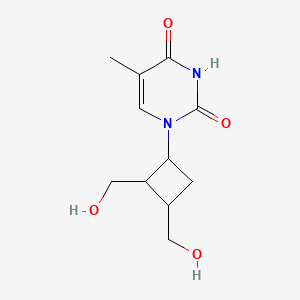
![2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline](/img/structure/B12803175.png)
